isobutyl 2-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
CAS No.:
Cat. No.: VC15313394
Molecular Formula: C21H22N2O5S
Molecular Weight: 414.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H22N2O5S |
|---|---|
| Molecular Weight | 414.5 g/mol |
| IUPAC Name | 2-methylpropyl 2-[(6,8-dimethyl-4-oxochromene-2-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
| Standard InChI | InChI=1S/C21H22N2O5S/c1-10(2)9-27-20(26)18-13(5)22-21(29-18)23-19(25)16-8-15(24)14-7-11(3)6-12(4)17(14)28-16/h6-8,10H,9H2,1-5H3,(H,22,23,25) |
| Standard InChI Key | WYSWCLGTNDLDFC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC(=C(S3)C(=O)OCC(C)C)C)C |
Introduction
Isobutyl 2-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex heterocyclic organic compound. Its structure integrates two key moieties: a chromene derivative and a thiazole ring, both of which are known for their significant biological and chemical properties. This compound has garnered attention for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features and reactivity.
Structural Features
| Feature | Description |
|---|---|
| Chromene Moiety | Contains a 6,8-dimethyl-4H-chromen core with a ketone group at the 4-position. |
| Thiazole Ring | A heterocyclic structure with sulfur and nitrogen atoms contributing to bioactivity. |
| Substituents | Includes an isobutyl ester group and a carboxamide linkage for functional versatility. |
The molecular framework suggests potential biological activity through interactions with enzymes or receptors, making it an attractive candidate for drug discovery efforts.
Synthesis
The synthesis of this compound typically involves multi-step reactions that combine chromene and thiazole precursors. A general synthetic pathway includes:
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Preparation of Chromene Derivative:
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Reactants: Substituted salicylaldehydes and active methylene compounds.
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Reaction: Claisen-Schmidt condensation followed by cyclization to form the chromene core.
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Formation of Thiazole Ring:
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Reactants: α-haloketones and thiourea.
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Reaction: Cyclization under basic conditions to yield the thiazole moiety.
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Coupling Reaction:
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The chromene derivative is coupled with the thiazole precursor via amide bond formation using coupling agents like DCC (dicyclohexylcarbodiimide).
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Esterification:
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The final step involves esterification with isobutyl alcohol to produce the desired compound.
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These steps require precise control of reaction conditions to optimize yield and purity.
Biological Activity
Preliminary studies suggest that this compound may exhibit the following activities:
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Anticancer Potential:
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The chromene core is known for its cytotoxic properties against various cancer cell lines.
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The thiazole ring enhances activity by interacting with DNA or enzymes involved in cell proliferation.
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Antioxidant Properties:
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Chromenes often act as radical scavengers due to their phenolic structure.
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Anti-inflammatory Effects:
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Thiazole derivatives have been reported to inhibit pro-inflammatory mediators.
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Further biological evaluation is necessary to confirm these properties and elucidate mechanisms of action.
Applications
Isobutyl 2-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several potential applications:
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Medicinal Chemistry:
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As a lead compound for developing anticancer or anti-inflammatory drugs.
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As a scaffold for designing enzyme inhibitors.
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Organic Synthesis:
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Useful as an intermediate in synthesizing more complex heterocyclic compounds.
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Material Science:
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Its unique structure could be explored for optoelectronic applications or as a ligand in coordination chemistry.
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Limitations and Challenges
Despite its promising features, there are challenges associated with this compound:
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Synthetic Complexity:
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Multi-step synthesis requires optimization to improve yields and reduce costs.
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Limited Biological Data:
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Comprehensive pharmacological studies are needed to validate its therapeutic potential.
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Stability Concerns:
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The presence of reactive functional groups may affect its stability under certain conditions.
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